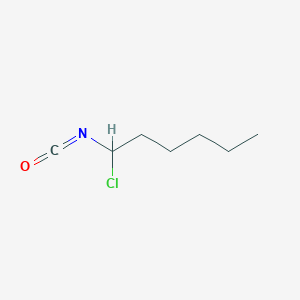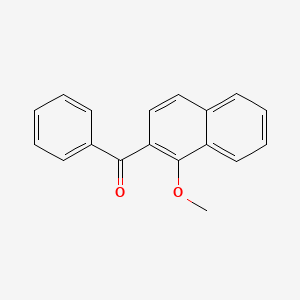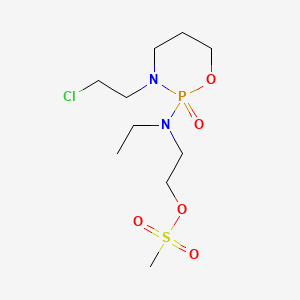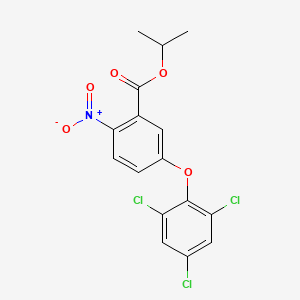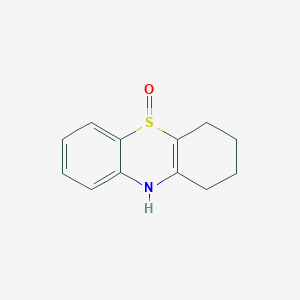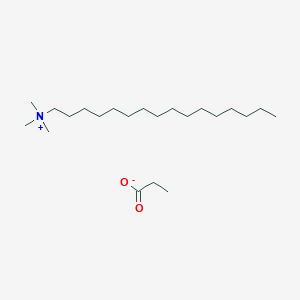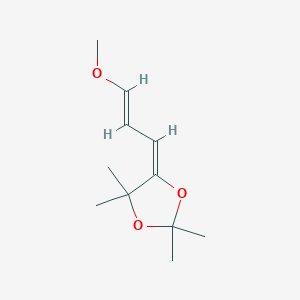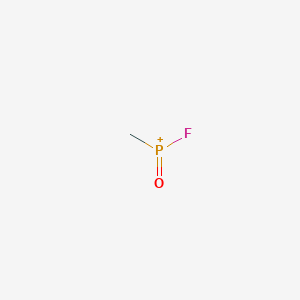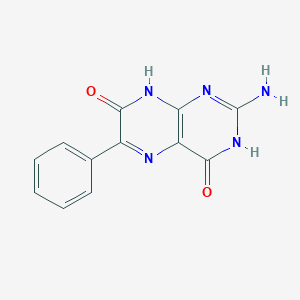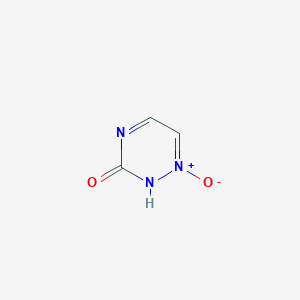
3,6-Dimethylnon-4-yne-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylnon-4-yne-3,6-diol is an organic compound with the molecular formula C₁₁H₂₀O₂ It is characterized by the presence of two methyl groups and a triple bond within a nine-carbon chain, along with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylnon-4-yne-3,6-diol typically involves the reaction of methylpentynol with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the hydroxyl groups, followed by the addition of methyl groups through a methylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylnon-4-yne-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3,6-Dimethylnon-4-yne-3,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,6-Dimethylnon-4-yne-3,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the triple bond play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
3,6-Diethyloct-4-yne-3,6-diol: Similar structure with ethyl groups instead of methyl groups.
3,6-Dimethyl-4-octyne-3,6-diol: Similar structure with a shorter carbon chain.
Uniqueness
3,6-Dimethylnon-4-yne-3,6-diol is unique due to its specific arrangement of methyl groups and the presence of a triple bond within a nine-carbon chain. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
50614-77-2 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3,6-dimethylnon-4-yne-3,6-diol |
InChI |
InChI=1S/C11H20O2/c1-5-7-11(4,13)9-8-10(3,12)6-2/h12-13H,5-7H2,1-4H3 |
InChI Key |
CWZYHKSAMCXVIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C#CC(C)(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


